molecular formula C17H19ClN2O3S B2618663 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448065-56-2

2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No. B2618663
CAS RN: 1448065-56-2
M. Wt: 366.86
InChI Key: HAHCSVGZBQANGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine and agriculture. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. The compound has also been shown to bind to and activate the peroxisome proliferator-activated receptor alpha (PPARα), which is a nuclear receptor involved in the regulation of lipid metabolism.
Biochemical and physiological effects
2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has been shown to exhibit various biochemical and physiological effects in the body. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the development of inflammation and pain. The compound has also been shown to reduce the proliferation of cancer cells and induce apoptosis in tumor cells. In addition, the compound has been shown to regulate lipid metabolism and reduce the levels of triglycerides and cholesterol in the blood.

Advantages and Limitations for Lab Experiments

2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has several advantages for lab experiments, including its ability to inhibit the activity of specific enzymes and receptors, its anti-inflammatory and analgesic activities, and its potential use as a herbicide and insecticide. However, the compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine. One direction is to further study the mechanism of action of the compound and its potential use in the treatment of various diseases such as cancer, inflammation, and metabolic disorders. Another direction is to investigate the potential use of the compound as a herbicide and insecticide in the field of agriculture. Further studies are also needed to determine the safety and efficacy of the compound in humans and to develop new derivatives with improved properties.

Synthesis Methods

2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can be synthesized using various methods. One of the commonly used methods involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 4-piperidinol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-bromo-5-chloropyridine to obtain the final product. Other methods involve the use of different starting materials and reagents, but the general approach involves the reaction of a sulfonyl chloride with a piperidine derivative followed by cyclization with a pyridine derivative.

Scientific Research Applications

2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has been studied for its potential applications in various fields of scientific research. One of the major areas of application is in the field of medicine, where the compound has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. The compound has also been studied for its potential use as a herbicide and insecticide in the field of agriculture.

properties

IUPAC Name

2-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-13-15(18)5-4-6-16(13)24(21,22)20-11-8-14(9-12-20)23-17-7-2-3-10-19-17/h2-7,10,14H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHCSVGZBQANGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

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